(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one
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Overview
Description
(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one: is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone ring substituted with a 4-methoxyphenyl group and a phenylallylidene group, making it a molecule of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions. This step forms the core thiazolidinone structure.
Substitution with 4-Methoxyphenyl Group:
Formation of Phenylallylidene Group: The final step involves the condensation of the thiazolidinone derivative with cinnamaldehyde (3-phenylprop-2-enal) under acidic or basic conditions to form the phenylallylidene group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallylidene group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the imino group or the phenylallylidene group, resulting in the formation of amines or reduced alkenes.
Substitution: The thiazolidinone ring and the aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amines, reduced alkenes.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties, showing activity against a range of pathogens.
Medicine: Explored for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects.
Pathways Involved: The compound can affect signaling pathways related to inflammation, apoptosis, and cell cycle regulation. By modulating these pathways, it can exert its biological effects.
Comparison with Similar Compounds
(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
(2E,5Z)-2-((4-chlorophenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one: Similar structure but with a chloro substituent instead of a methoxy group. This compound may exhibit different biological activities due to the electron-withdrawing nature of the chloro group.
(2E,5Z)-2-((4-nitrophenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one: Contains a nitro group, which can significantly alter its reactivity and biological properties.
(2E,5Z)-2-((4-hydroxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one: The presence of a hydroxy group can enhance its solubility and potentially its biological activity.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for research and development in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its applications and optimize its synthesis and functionalization.
Properties
IUPAC Name |
(5Z)-2-(4-methoxyphenyl)imino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-23-16-12-10-15(11-13-16)20-19-21-18(22)17(24-19)9-5-8-14-6-3-2-4-7-14/h2-13H,1H3,(H,20,21,22)/b8-5+,17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOMJHNGSTYWMG-WIXUPIFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC=CC3=CC=CC=C3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C=C/C3=CC=CC=C3)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26671586 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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